2,6-Diamino-4-fluorobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Diamino-4-fluorobenzoic acid is an organic compound with the molecular formula C7H7FN2O2 It is a derivative of benzoic acid, where two amino groups are substituted at the 2nd and 6th positions, and a fluorine atom is substituted at the 4th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diamino-4-fluorobenzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . Another method involves the preparation of 2-amino-4-fluorobenzoic acid from 4-fluorobenzyl alcohol, which is then further reacted to introduce the second amino group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
2,6-Diamino-4-fluorobenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The amino groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction:
Condensation Reactions: The amino groups can react with acyl chlorides to form amides.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include fluoride salts for fluorination, acyl chlorides for amide formation, and various oxidizing and reducing agents depending on the desired transformation.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, condensation with acyl chlorides can yield amides, while nucleophilic substitution can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
2,6-Diamino-4-fluorobenzoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Wirkmechanismus
The mechanism of action of 2,6-diamino-4-fluorobenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino groups can form hydrogen bonds and electrostatic interactions with active sites, while the fluorine atom can enhance binding affinity through hydrophobic interactions. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-4-fluorobenzoic acid
- 2,6-Dimethylbenzoic acid
- 4-Fluorobenzoic acid
Uniqueness
2,6-Diamino-4-fluorobenzoic acid is unique due to the presence of both amino and fluorine substituents on the benzoic acid core. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and binding affinity, making it valuable for various applications .
Eigenschaften
Molekularformel |
C7H7FN2O2 |
---|---|
Molekulargewicht |
170.14 g/mol |
IUPAC-Name |
2,6-diamino-4-fluorobenzoic acid |
InChI |
InChI=1S/C7H7FN2O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2H,9-10H2,(H,11,12) |
InChI-Schlüssel |
HLSUBPBKSRDFAY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1N)C(=O)O)N)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.